molecular formula C18H20N2O3 B3105521 Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate CAS No. 15368-72-6

Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate

Cat. No.: B3105521
CAS No.: 15368-72-6
M. Wt: 312.4 g/mol
InChI Key: DEDOGCUYHOPZPD-INIZCTEOSA-N
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Description

Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate is a chiral carbamate derivative characterized by a benzyloxycarbonyl (Cbz) protecting group, a methylcarbamoyl moiety, and a phenylethyl side chain in the (S)-configuration. This compound is of interest in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules, such as protease inhibitors or peptidomimetics. Its structure combines features that balance steric bulk, hydrogen-bonding capacity, and metabolic stability. The methylcarbamoyl group contributes to moderate lipophilicity, while the benzyl group enhances crystallinity, as seen in related carbamate derivatives .

Properties

IUPAC Name

benzyl N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-19-17(21)16(12-14-8-4-2-5-9-14)20-18(22)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)(H,20,22)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDOGCUYHOPZPD-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate can be synthesized through a one-pot procedure involving the Hofmann rearrangement of aromatic and aliphatic amides. This method uses N-bromoacetamide and lithium hydroxide or lithium methoxide as reagents . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure high yields of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to enhance production capabilities .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in products with different functional groups replacing the original ones .

Scientific Research Applications

Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent and intermediate in organic synthesis, facilitating the creation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Bioactivity and Selectivity

  • Silicon-Based Analogs (Compounds 2–4, ): The tert-butyldimethylsilyl (TBDMS) group in compound 2 enhances metabolic stability and selectivity for AChE (IC₅₀ = 0.12 µM), rivaling galanthamine. The 2-hydroxyphenyl substitution outperforms 3- and 4-hydroxyphenyl analogs, highlighting the importance of substituent position .
  • This structural modification may improve crystallinity, as confirmed by X-ray diffraction .

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The target compound (MW 326.36) falls between smaller analogs (e.g., 278.35 g/mol for the butylcarbamoyl derivative) and larger inhibitors like the trifluoromethylpyridyl compound (587.24 g/mol). Higher molecular weight in the latter may limit bioavailability but improve target binding .
  • Crystallinity: The benzyl group in the target compound and its oxadiazole analog promotes crystalline phases, facilitating purification and formulation .

Key Findings from Comparative Studies

  • Substituent Position Matters: The 2-hydroxyphenyl group in compound 2 () yields superior AChE inhibition compared to meta- and para-substituted analogs, emphasizing the role of steric and electronic effects.
  • Silicon as a Bioisostere: The TBDMS group in compound 2 enhances both activity and stability, leveraging silicon’s larger atomic radius and resistance to oxidative metabolism .

Biological Activity

Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a chiral center, which contributes to its biological activity. The compound can be synthesized through the reaction of benzyl chloroformate with N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]amine under controlled conditions. Its structure allows for interactions with various biological targets, making it a candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or activator depending on the target:

  • Enzyme Inhibition : It has been studied for its potential to inhibit cholinesterase enzymes, which are critical in neurotransmission. This property suggests a possible application in treating neurodegenerative diseases .
  • Receptor Binding : The compound may also bind to various receptors, modulating cellular signaling pathways that are important for maintaining homeostasis.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Inhibition of Cholinesterases : Research has shown that derivatives of carbamates can exhibit varying degrees of inhibition on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, some derivatives demonstrated IC50 values ranging from 1.60 to 311.0 µM, indicating moderate inhibition capabilities .
  • Toxicity Assessments : A study evaluated the toxicity of mixtures containing N-methyl carbamate pesticides, highlighting the potential risks associated with compounds in this class. While direct toxicity data for this compound is limited, its structural similarities suggest caution in handling and application .
  • Case Studies : In a notable case study, researchers explored the effects of carbamate derivatives on enzyme activity in various biological models. The findings indicated that certain structural modifications could enhance inhibitory potency against cholinesterases, suggesting avenues for drug development targeting neurodegenerative disorders .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study TypeFindingsReference
Enzyme InhibitionModerate inhibition of AChE and BChE with varying IC50 values
Toxicity AssessmentPotential risks associated with carbamate derivatives
Structural ModificationsEnhanced inhibitory potency observed in modified derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate
Reactant of Route 2
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Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate

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